4-[2-[3-(2,3-Dihydro-1-benzofuran-5-yl)-1,2,4-oxadiazol-5-yl]-2-methylpropyl]morpholine
Description
4-[2-[3-(2,3-Dihydro-1-benzofuran-5-yl)-1,2,4-oxadiazol-5-yl]-2-methylpropyl]morpholine is a fascinating chemical compound. Featuring a morpholine ring, it's part of a class of compounds often explored for their diverse biological activities and synthetic utility.
Properties
IUPAC Name |
4-[2-[3-(2,3-dihydro-1-benzofuran-5-yl)-1,2,4-oxadiazol-5-yl]-2-methylpropyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-18(2,12-21-6-9-22-10-7-21)17-19-16(20-24-17)14-3-4-15-13(11-14)5-8-23-15/h3-4,11H,5-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYYCQMRGCJGPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCOCC1)C2=NC(=NO2)C3=CC4=C(C=C3)OCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis typically begins with 2,3-dihydro-1-benzofuran and involves various intermediates.
Stepwise Reactions: : Each step involves forming key bonds, such as the oxadiazole ring and the propyl linkage.
Reaction Conditions: : These reactions often occur under controlled temperatures and utilize solvents like toluene or methanol.
Industrial Production Methods
Scalability: : The compound's production on an industrial scale requires optimization of reaction conditions to maximize yield.
Purification: : High-performance liquid chromatography (HPLC) and crystallization techniques are employed to ensure purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidative reactions at specific sites, especially on the benzofuran ring.
Reduction: : The compound's reduction typically affects the oxadiazole ring.
Substitution: : Various substitution reactions can modify the morpholine or benzofuran rings, offering a pathway to derivative compounds.
Common Reagents and Conditions
Oxidizing Agents: : Reagents like potassium permanganate (KMnO4) for oxidation.
Reducing Agents: : Lithium aluminum hydride (LiAlH4) for reduction processes.
Substituents: : Halides and alkyl groups used under suitable catalytic conditions for substitution.
Major Products: Depending on the reaction pathway, major products may include derivatives with modifications on the oxadiazole or benzofuran rings, leading to various functionalized morpholines.
Scientific Research Applications
Biology and Medicine
Biological Activity: : Exhibits promising antimicrobial and anti-inflammatory properties.
Pharmacological Potential: : Investigated for potential use in drug development, particularly for neurological conditions.
Industry: Employed in the synthesis of advanced materials and as a precursor in manufacturing specific high-performance polymers.
Mechanism of Action
Molecular Targets and Pathways: The compound acts by interacting with specific enzyme targets or cellular receptors. Its structure allows it to fit into biological sites, altering biochemical pathways. Notably, its effect on certain neuroreceptors has been a focus of pharmaceutical research.
Comparison with Similar Compounds
4-[2-[3-(2,3-Dihydro-1-benzofuran-5-yl)-1,2,4-oxadiazol-5-yl]-2-methylpropyl]morpholine is distinguished by its unique blend of the morpholine and oxadiazole rings.
Similar Compounds Include:
5-(2-Benzofuranyl)-1,2,4-oxadiazole
2-(2,3-Dihydro-1-benzofuran-5-yl)-4,5-dihydro-1,3-oxazole
These compounds share structural elements but diverge in functional activities and synthesis routes, making our primary compound unique in its applications and mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
